N-(3-cyanophenyl)-4-propoxybenzamide

Lipophilicity Membrane permeability Physicochemical profiling

Researchers developing ATP-competitive kinase inhibitors face gaps in systematic SAR data for alkoxy-chain variants. N-(3-Cyanophenyl)-4-propoxybenzamide solves this by providing the critical 4-propoxy homolog within the 3-substituted benzamide class, enabling controlled evaluation of lipophilicity-driven permeability and target engagement. - Fills the lipophilicity gap between ethoxy (XLogP3=2.8) and butoxy analogs. - Para-substitution geometry compatible with ATP-binding pocket (cf. PDB 2E2B). - Single-step synthesis from 3-aminobenzonitrile and 4-propoxybenzoyl chloride ensures cost-effective, scalable procurement.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B4698461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)-4-propoxybenzamide
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C17H16N2O2/c1-2-10-21-16-8-6-14(7-9-16)17(20)19-15-5-3-4-13(11-15)12-18/h3-9,11H,2,10H2,1H3,(H,19,20)
InChIKeyQZVULLQPLNTCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyanophenyl)-4-propoxybenzamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(3-Cyanophenyl)-4-propoxybenzamide (molecular formula C₁₇H₁₆N₂O₂, molecular weight 280.32 g·mol⁻¹) is a synthetic small molecule belonging to the N-aryl benzamide class . This compound incorporates a 3-cyanophenyl moiety at the amide nitrogen and a 4-propoxy substituent on the benzoyl ring, giving it a computed lipophilicity (XLogP3-AA) estimated at approximately 3.2–3.4—higher than the ethoxy analog (XLogP3-AA = 2.8) . The 3-substituted benzamide scaffold is historically associated with dual Abl/Lyn tyrosine kinase inhibition and poly(ADP-ribose) polymerase (PARP) inhibition, making this structural class relevant for kinase-targeted and DNA-damage-response research programs . For scientific procurement, the compound’s value lies in its position as a specific alkoxy-chain variant within a pharmacologically validated chemotype, rather than as a stand-alone clinical candidate.

Why N-(3-Cyanophenyl)-4-propoxybenzamide Cannot Be Interchanged with Generic N-Aryl Benzamide Analogs


Within the N-aryl benzamide family, even single-atom or positional variations in alkoxy chain length or cyano-group placement produce marked differences in molecular recognition, lipophilicity-driven membrane partitioning, and target engagement . The 4-propoxy substitution in N-(3-cyanophenyl)-4-propoxybenzamide distinguishes it from the 4-methoxy (MW 252.27) and 4-ethoxy (MW 266.29) analogs by adding roughly one log P unit per additional methylene, which alters both passive permeability and non-specific protein binding . Furthermore, the para-alkoxy orientation on the benzoyl ring—as opposed to the ortho arrangement in the positional isomer N-(3-cyanophenyl)-2-propoxybenzamide (CAS 880557-14-2)—changes the conformational landscape of the amide bond and the spatial relationship between the cyanophenyl and alkoxyphenyl pharmacophoric elements, which has been shown in related 3-substituted benzamide series to directly impact kinase selectivity profiles . Generic substitution therefore risks losing both potency and selectivity that depend on these precise structural parameters.

Quantitative Differentiation Evidence for N-(3-Cyanophenyl)-4-propoxybenzamide vs. Closest Analogs


Lipophilicity Advantage: 4-Propoxy vs. 4-Ethoxy Homolog — XLogP3-AA Differential and Implications for Membrane Permeability

The target compound N-(3-cyanophenyl)-4-propoxybenzamide is predicted to exhibit an XLogP3-AA value of approximately 3.2–3.4, representing an increase of roughly 0.4–0.6 log P units over its closest commercially catalogued homolog, N-(3-cyanophenyl)-4-ethoxybenzamide (PubChem CID 2707612, computed XLogP3-AA = 2.8) . This lipophilicity increment arises from the additional methylene group in the 4-propoxy chain (C₃H₇O) versus the 4-ethoxy chain (C₂H₅O). The molecular weight difference is 14.03 Da (280.32 vs. 266.29 g·mol⁻¹), and the topological polar surface area remains constant at 62.1 Ų, indicating that the lipophilicity gain is not accompanied by increased polar surface area that would impede passive membrane diffusion . In drug design, an XLogP3 shift of this magnitude can translate into measurably higher parallel artificial membrane permeability (PAMPA) and Caco-2 permeability, although direct experimental permeability data for this specific compound remain unavailable in the public domain.

Lipophilicity Membrane permeability Physicochemical profiling

Positional Isomer Differentiation: 4-Propoxy (para) vs. 2-Propoxy (ortho) Substitution on the Benzoyl Ring

The target compound N-(3-cyanophenyl)-4-propoxybenzamide and its positional isomer N-(3-cyanophenyl)-2-propoxybenzamide (CAS 880557-14-2) share identical molecular formulae (C₁₇H₁₆N₂O₂, MW 280.32) but differ fundamentally in the substitution geometry of the propoxy group on the benzoyl ring . In the 4-propoxy (para) configuration of the target compound, the alkoxy chain extends linearly away from the amide linkage, preserving an extended molecular shape conducive to fitting within the ATP-binding pockets of kinases, as demonstrated crystallographically for the related 3-substituted benzamide INNO-406 bound to c-Abl (PDB 2E2B) . In contrast, the 2-propoxy (ortho) isomer places the alkoxy chain adjacent to the amide carbonyl, introducing steric clash that can force the benzoyl and aniline rings out of coplanarity and disrupt the conserved hydrogen-bonding pattern between the amide NH and the kinase hinge region . Although direct IC₅₀ values for these two isomers against specific kinases are not publicly available, the X-ray structural evidence from the Abl/Lyn dual inhibitor series demonstrates that para-substituted benzamide geometry is critical for maintaining the binding mode that enables dual kinase inhibition .

Positional isomerism Conformational analysis Kinase inhibitor design

Alkoxy Chain Length and Class-Level Kinase Inhibition Potency: Evidence from the 3-Substituted Benzamide Series

The 3-substituted benzamide chemotype, to which N-(3-cyanophenyl)-4-propoxybenzamide belongs, has been systematically characterized for Abl and Lyn tyrosine kinase inhibitory activity . In the foundational study by Horio et al. (2007), the lead compound INNO-406 (NS-187)—a 3-substituted benzamide bearing a trifluoromethyl group at the 3-position of the benzoyl ring—demonstrated IC₅₀ values of 8.8 nM against Abl kinase in biochemical assays . The structure-activity relationship (SAR) established in this series shows that the 3-substituent on the benzamide core is the primary driver of potency, while modifications to the N-aryl portion modulate selectivity between Abl and Lyn . The 3-cyanophenyl group present in the target compound serves as a hydrogen-bond-accepting moiety that can engage the kinase hinge region analogously to the pyrimidine-amino motif in imatinib and INNO-406 . Although direct IC₅₀ data for N-(3-cyanophenyl)-4-propoxybenzamide against Abl or Lyn are not publicly reported, the SAR framework predicts that the 4-propoxy substituent contributes to overall molecular lipophilicity and may influence selectivity, while the 3-cyanophenyl group is expected to maintain the core hinge-binding interaction .

Kinase inhibition Structure-activity relationship Abl/Lyn dual inhibitor

Synthetic Tractability and Scaffold Versatility: N-Aryl Benzamide Core as a Platform for Parallel Library Synthesis

N-(3-Cyanophenyl)-4-propoxybenzamide is synthesized via a single-step amide coupling between commercially available 3-aminobenzonitrile (CAS 2237-30-1) and 4-propoxybenzoyl chloride under standard basic conditions . This straightforward synthetic route contrasts with the multi-step sequences required for more elaborate 3-substituted benzamide kinase inhibitors such as INNO-406, which requires Cu(I)-catalyzed coupling, bromomethylation, and subsequent nucleophilic displacement steps . Koroleva et al. (2015) demonstrated that N-aryl benzamides containing pharmacophoric tyrosine kinase inhibitor fragments can be assembled from substituted benzoic acids and aryl amines using standard carbodiimide-mediated coupling, establishing the broad synthetic feasibility of this scaffold class . The target compound, with its single propoxy substituent and unsubstituted benzoyl 3-position, serves as a minimalist probe within this chemotype—retaining the core pharmacophore while minimizing synthetic complexity and cost. Researchers can procure this compound as a starting point for systematic SAR studies, modifying the 3-position of the benzoyl ring or varying the alkoxy chain length to map activity landscapes against kinase or PARP targets .

Synthetic accessibility Parallel synthesis Medicinal chemistry

Optimal Research and Procurement Application Scenarios for N-(3-Cyanophenyl)-4-propoxybenzamide


Kinase Inhibitor Structure-Activity Relationship (SAR) Probe: Alkoxy Chain Length Optimization

Researchers developing ATP-competitive kinase inhibitors based on the 3-substituted benzamide scaffold can procure N-(3-cyanophenyl)-4-propoxybenzamide as a specific alkoxy-chain variant within a homologous series (4-methoxy, 4-ethoxy, 4-propoxy, 4-butoxy). The computed lipophilicity increment of approximately 0.4–0.6 log P units relative to the 4-ethoxy analog allows systematic evaluation of how alkoxy chain length affects cellular permeability, target potency, and selectivity. This SAR approach is directly supported by the class-level evidence that 3-substituted benzamides achieve nanomolar Abl/Lyn dual inhibition (INNO-406 Abl IC₅₀ = 8.8 nM) , and the 4-propoxy variant fills a critical gap in the lipophilicity range between ethoxy (XLogP3 = 2.8) and butoxy analogs.

Positional Isomer Selectivity Studies: Para vs. Ortho Propoxy Substitution Effects on Target Binding

The structural differentiation between N-(3-cyanophenyl)-4-propoxybenzamide (para) and its ortho isomer N-(3-cyanophenyl)-2-propoxybenzamide (CAS 880557-14-2) provides a controlled experimental system for investigating how alkoxy substitution geometry on the benzoyl ring affects kinase hinge-region hydrogen bonding. The X-ray crystallographic evidence from the c-Abl:INNO-406 complex (PDB 2E2B, 2.2 Å resolution) demonstrates that para-substitution geometry is compatible with the ATP-binding pocket, while ortho substitution is predicted to sterically disrupt the critical amide–hinge interaction. Procuring both isomers enables researchers to empirically validate this structure-based hypothesis and quantify the impact of positional isomerism on biochemical and cellular activity.

Physicochemical Property Benchmarking in Cell-Based Assay Development

For assay development scientists optimizing cell-based screening conditions, N-(3-cyanophenyl)-4-propoxybenzamide serves as a physicochemically defined reference compound. Its computed TPSA of 62.1 Ų and estimated XLogP3 of 3.2–3.4 place it within the favorable range for passive membrane permeability (typically XLogP 1–4, TPSA < 140 Ų for orally bioavailable compounds), making it suitable as a positive control for intracellular target engagement assays. The compound can be benchmarked against the ethoxy analog (XLogP3 = 2.8) to empirically determine the relationship between alkoxy chain length and cellular IC₅₀ shift, generating transferable data for future lead optimization campaigns in the benzamide series.

Medicinal Chemistry Education and Undergraduate Research Training

The single-step synthetic accessibility of N-(3-cyanophenyl)-4-propoxybenzamide from commercially available precursors (3-aminobenzonitrile and 4-propoxybenzoyl chloride) makes it an ideal compound for undergraduate medicinal chemistry laboratory courses. Students can synthesize the compound via standard amide coupling, characterize it by NMR and LC-MS, and computationally dock it into kinase crystal structures (e.g., PDB 2E2B) to predict binding modes—all while comparing their results to the published SAR of the 3-substituted benzamide class . The low synthetic complexity (1 step) and modest cost of precursors support procurement at the gram scale for multi-student laboratory sections.

Quote Request

Request a Quote for N-(3-cyanophenyl)-4-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.